N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 1: A phenyl group.
- Position 4: An N-(4-chlorophenyl)amine substituent.
- Position 6: A 4-methylpiperazine moiety. The 4-methylpiperazine group enhances solubility in polar solvents due to its basic tertiary amine, while the 4-chlorophenyl and phenyl groups contribute to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7/c1-28-11-13-29(14-12-28)22-26-20(25-17-9-7-16(23)8-10-17)19-15-24-30(21(19)27-22)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVYXFZHIIDCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential based on various research findings.
Synthesis and Structural Characterization
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its potential as a scaffold in drug design. The synthesis typically involves multi-step reactions including cyclization and functional group modifications. Characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma. The mechanism of action often involves the inhibition of tyrosine kinases (TKs), which play crucial roles in cell signaling pathways related to proliferation and survival.
Key Findings:
- IC50 Values: Compounds derived from this scaffold have demonstrated IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, indicating potent activity .
- Mechanism: The inhibition of TKs such as Abl and Src-family proteins has been linked to reduced tumor growth in xenograft models .
Antiparasitic and Antifungal Properties
Beyond anticancer activity, pyrazolo[3,4-d]pyrimidines have also exhibited antiparasitic and antifungal properties. These compounds are being investigated for their ability to inhibit key enzymes in parasitic organisms, thus providing a potential avenue for treating diseases such as malaria and leishmaniasis.
Case Studies
- MCF-7 Cell Line Study:
- Xenograft Models:
Data Tables
| Compound | IC50 (µM) | Target | Activity |
|---|---|---|---|
| Compound 5i | 0.3 | EGFR/VGFR2 | Dual inhibitor |
| Compound X | 7.60 | EGFR | Non-selective inhibitor |
| Compound Y | 24 | Various cancer cell lines | Cytotoxicity observed |
Scientific Research Applications
Kinase Inhibition
N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a potent inhibitor of various protein kinases. Kinases are enzymes that play crucial roles in signal transduction pathways, and their dysregulation is often implicated in cancer and other diseases.
Case Study: Selective Kinase Inhibition
Research has demonstrated that this compound exhibits selective inhibition of certain kinases involved in cancer progression. For instance, it has been shown to inhibit the activity of the Bcl-2 family of proteins, which are crucial in regulating apoptosis (programmed cell death) . This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Anticancer Activity
The compound's ability to modulate kinase activity suggests its potential as an anticancer agent. In vitro studies have indicated that it can induce cell cycle arrest and apoptosis in various cancer cell lines.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 5.2 | Induces apoptosis |
| A549 (Lung Cancer) | 3.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 2.9 | Inhibition of Bcl-2 proteins |
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological properties. Piperazine derivatives are known for their activity on various neurotransmitter systems, which could suggest potential applications in treating neurological disorders.
Research Insight
Studies have indicated that compounds with similar structures can interact with serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects . Further investigation into this compound's effects on these receptors is warranted.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and molecular properties among the target compound and analogs:
Elemental Analysis and Purity
Analytical data for Compound 11 and 6 () reveal minor deviations in elemental composition, indicating high purity:
| Compound | Calculated (C/H/N/S) | Found (C/H/N/S) |
|---|---|---|
| 11 | C 56.40, H 3.79, N 16.44, S 7.53 | C 56.52, H 3.88, N 16.27, S 7.23 |
| 6 | C 65.79, H 5.28, N 16.68 | C 64.81, H 5.00, N 17.06 |
These results validate synthetic reproducibility and structural integrity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. For example, compound intermediates can be prepared via nucleophilic substitution or condensation reactions. A key step is the introduction of the 4-methylpiperazine group, which may involve refluxing intermediates with morpholine derivatives or alkyl halides in ethanol or acetonitrile. Purification often employs recrystallization from ethanol or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹, C–Cl bonds at ~700 cm⁻¹) .
- ¹H/¹³C NMR : Resolves substituent positions on the pyrimidine and piperazine rings. For example, aromatic protons appear in the δ 7.0–8.5 ppm range, while methyl groups on piperazine resonate near δ 2.3–2.5 ppm .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Q. How is the purity of the compound validated during synthesis?
- Methodological Answer : Purity is assessed via HPLC (using C18 columns with acetonitrile/water gradients) and thin-layer chromatography (TLC) with silica gel plates. Melting point analysis (e.g., 180–185°C for crystalline derivatives) and elemental analysis (C, H, N within ±0.4% of theoretical values) are also standard .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when analyzing substituent effects on the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer : Discrepancies in chemical shifts due to substituent electronic effects or steric hindrance can be resolved using 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. X-ray crystallography is definitive for confirming spatial arrangements, as seen in studies of similar compounds where intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize specific conformations .
Q. What strategies optimize the yield of N-substituted derivatives during Mannich or Ullmann coupling reactions?
- Methodological Answer :
- Catalyst Selection : Copper(I) iodide or palladium catalysts enhance coupling efficiency for aryl-amine bonds .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while refluxing ethanol facilitates nucleophilic substitution .
- Temperature Control : Maintaining 80–100°C during reflux minimizes side reactions like hydrolysis .
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact the compound’s bioactivity in antimicrobial assays?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:
- Chlorophenyl Groups : Enhance lipophilicity and membrane penetration, increasing activity against Gram-positive bacteria .
- Methoxy Groups : Improve solubility but may reduce binding affinity due to steric bulk. Bioassays (e.g., MIC determinations) paired with computational docking (e.g., AutoDock Vina) help correlate structural features with target binding (e.g., bacterial topoisomerases) .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II model parameters like CYP450 metabolism and hepatotoxicity. The trifluoromethyl group (if present) improves metabolic stability by resisting oxidative degradation .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity toward electrophilic species in biological systems .
Data Contradiction and Resolution
Q. How are discrepancies in crystallographic and spectroscopic data reconciled for polymorphic forms?
- Methodological Answer : Polymorphs (e.g., differing in dihedral angles between aromatic rings) are characterized via PXRD and DSC. For example, a study of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine revealed two polymorphs with distinct hydrogen-bonding networks, resolved by comparing experimental XRD patterns with Mercury-generated simulations .
Q. What experimental controls are essential when evaluating the compound’s stability under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
